molecular formula C13H12ClNO2 B15331131 Ethyl 2-(1-chloroisoquinolin-7-yl)acetate

Ethyl 2-(1-chloroisoquinolin-7-yl)acetate

Cat. No.: B15331131
M. Wt: 249.69 g/mol
InChI Key: MEJYCJJALKZKQX-UHFFFAOYSA-N
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Description

Ethyl 2-(1-chloroisoquinolin-7-yl)acetate is an organic compound that belongs to the class of isoquinoline derivatives It is characterized by the presence of an ethyl ester group attached to the 2-position of the isoquinoline ring, which is further substituted with a chlorine atom at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-chloroisoquinolin-7-yl)acetate typically involves the reaction of isoquinoline derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage. The general reaction scheme is as follows:

  • Isoquinoline is reacted with ethyl bromoacetate in the presence of potassium carbonate.
  • The reaction mixture is heated under reflux for several hours.
  • The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-chloroisoquinolin-7-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted isoquinoline derivatives.

    Hydrolysis: Formation of 2-(1-chloroisoquinolin-7-yl)acetic acid.

    Reduction: Formation of 2-(1-chloroisoquinolin-7-yl)ethanol.

Scientific Research Applications

Ethyl 2-(1-chloroisoquinolin-7-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the construction of more complex molecules in organic synthesis.

    Biological Studies: The compound is used in studies to investigate its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-chloroisoquinolin-7-yl)acetate involves its interaction with specific molecular targets in biological systems. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 2-(1-chloroisoquinolin-7-yl)acetate can be compared with other isoquinoline derivatives such as:

    Ethyl 2-(1-bromoisoquinolin-7-yl)acetate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(1-fluoroisoquinolin-7-yl)acetate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 2-(1-iodoisoquinolin-7-yl)acetate: Similar structure but with an iodine atom instead of chlorine.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

ethyl 2-(1-chloroisoquinolin-7-yl)acetate

InChI

InChI=1S/C13H12ClNO2/c1-2-17-12(16)8-9-3-4-10-5-6-15-13(14)11(10)7-9/h3-7H,2,8H2,1H3

InChI Key

MEJYCJJALKZKQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)C=CN=C2Cl

Origin of Product

United States

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